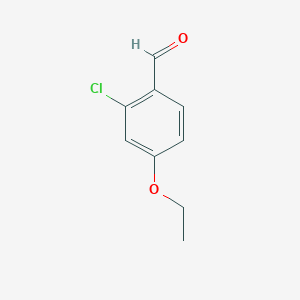

2-Chloro-4-ethoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOPPYKPFJLRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245368-31-4 | |

| Record name | 2-chloro-4-ethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-ethoxybenzaldehyde: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-ethoxybenzaldehyde is an aromatic aldehyde that holds significant interest as a versatile building block in organic synthesis. Its substituted benzene ring, featuring a chloro group, an ethoxy group, and a reactive aldehyde functionality, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the public domain, the properties of structurally related compounds can provide valuable estimations. The following tables summarize key identifiers and expected physicochemical characteristics.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 245368-31-4[1] |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol [1] |

| Canonical SMILES | CCOC1=CC(=C(C=C1)C=O)Cl |

| InChI Key | InChI=1S/C9H9ClO2/c1-2-13-8-4-3-7(5-11)9(10)6-8/h3-6H,2H2,1H3 |

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Notes |

| Appearance | White to off-white solid or crystalline powder | Based on similar substituted benzaldehydes. |

| Melting Point | Not available | Likely a solid at room temperature. For comparison, 4-(2-chloroethoxy)benzaldehyde has a melting point of 25-30°C.[2] |

| Boiling Point | Not available | Expected to be elevated due to its molecular weight and polarity. For comparison, 4-ethoxybenzaldehyde boils at 255°C.[] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, DMF). | General solubility trend for aromatic aldehydes. |

Synthesis of this compound

The most direct and common synthetic route to this compound is through the Williamson ether synthesis . This method involves the ethylation of the hydroxyl group of 2-chloro-4-hydroxybenzaldehyde.

Reaction Scheme

References

An In-depth Technical Guide to 2-Chloro-4-ethoxybenzaldehyde

CAS Number: 245368-31-4[1]

This technical guide provides a comprehensive overview of 2-Chloro-4-ethoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related analogues to present a predictive but thorough resource.

Physicochemical and Spectroscopic Data

The following tables summarize the fundamental physicochemical and predicted spectroscopic data for this compound. The spectroscopic data is extrapolated from the known values of the closely related compound, 2-ethoxybenzaldehyde, and general principles of spectroscopy.

Table 1: Physicochemical Properties

| Property | Value | Source/Rationale |

| CAS Number | 245368-31-4 | [1] |

| Molecular Formula | C₉H₉ClO₂ | Calculated |

| Molecular Weight | 184.62 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted based on similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol) | Predicted |

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~10.4 | s | 1H | Aldehyde H (-CHO) | Aldehyde protons are typically deshielded and appear as singlets. |

| ~7.8 | d | 1H | Aromatic H (ortho to -CHO) | The electron-withdrawing aldehyde group deshields the adjacent proton. |

| ~7.0 | d | 1H | Aromatic H (meta to -CHO) | Aromatic proton with coupling to the ortho proton. |

| ~6.9 | s | 1H | Aromatic H (ortho to -Cl) | Aromatic proton shifted by the adjacent chloro and ethoxy groups. |

| 4.1-4.2 | q | 2H | Methylene H (-OCH₂CH₃) | Quartet due to coupling with the methyl protons. |

| 1.4-1.5 | t | 3H | Methyl H (-OCH₂CH₃) | Triplet due to coupling with the methylene protons. |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~190 | Aldehyde C (C=O) | Carbonyl carbons of aldehydes are highly deshielded. |

| ~160 | Aromatic C (C-OEt) | Aromatic carbon attached to the electron-donating ethoxy group. |

| ~140 | Aromatic C (C-Cl) | Aromatic carbon attached to the electronegative chlorine atom. |

| ~135 | Aromatic C-H | Aromatic methine carbon. |

| ~125 | Aromatic C (-CHO) | Quaternary aromatic carbon attached to the aldehyde. |

| ~115 | Aromatic C-H | Aromatic methine carbon. |

| ~110 | Aromatic C-H | Aromatic methine carbon. |

| ~65 | Methylene C (-OCH₂) | Carbon of the ethoxy group adjacent to oxygen. |

| ~15 | Methyl C (-CH₃) | Carbon of the ethoxy group. |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Rationale |

| ~2980, ~2870 | C-H stretch (aliphatic) | Characteristic of the ethyl group. |

| ~2820, ~2720 | C-H stretch (aldehyde) | Fermi doublets are characteristic of the aldehyde C-H bond. |

| ~1700 | C=O stretch (aromatic aldehyde) | Strong absorption typical for a conjugated aldehyde. |

| ~1600, ~1480 | C=C stretch (aromatic) | Characteristic of the benzene ring. |

| ~1250 | C-O stretch (aryl ether) | Asymmetric C-O-C stretching. |

| ~1040 | C-O stretch (alkyl ether) | Symmetric C-O-C stretching. |

| ~830 | C-H bend (aromatic) | Out-of-plane bending for a substituted benzene ring. |

| ~750 | C-Cl stretch | Characteristic of an aryl chloride. |

Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Assignment | Rationale |

| 184/186 | [M]⁺ (Molecular Ion) | Presence of chlorine isotope pattern (approx. 3:1 ratio). |

| 155/157 | [M - CHO]⁺ | Loss of the formyl radical. |

| 127/129 | [M - CHO - CO]⁺ | Subsequent loss of carbon monoxide. |

| 111 | [M - C₂H₅O - Cl]⁺ | Fragmentation involving loss of the ethoxy and chloro groups. |

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a reliable synthetic route can be proposed based on the well-established Williamson ether synthesis. This method is commonly used for the preparation of aryl ethers from phenols.

Proposed Synthesis of this compound via Williamson Ether Synthesis

Objective: To synthesize this compound from 2-chloro-4-hydroxybenzaldehyde.

Materials:

-

2-Chloro-4-hydroxybenzaldehyde

-

Ethyl iodide or ethyl bromide

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-hydroxybenzaldehyde (1.0 equivalent).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the flask. Add anhydrous DMF to dissolve the starting material (approximately 5-10 mL per gram of the hydroxybenzaldehyde).

-

Addition of Ethylating Agent: Stir the suspension at room temperature for 15-20 minutes. Add the ethylating agent (ethyl iodide or ethyl bromide, 1.2 - 1.5 equivalents) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with deionized water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure this compound.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the synthesis and characterization of this compound.

Caption: Proposed synthesis of this compound.

Caption: General experimental workflow for synthesis and analysis.

Applications in Research and Drug Development

While specific applications of this compound in drug development or its direct involvement in signaling pathways are not detailed in the available literature, substituted benzaldehydes are a well-known class of compounds with significant utility in medicinal chemistry. They serve as versatile intermediates for the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures that form the core of many pharmaceutical agents.

The presence of the chloro and ethoxy groups on the benzaldehyde scaffold of this particular molecule offers several strategic advantages for drug design:

-

Modulation of Lipophilicity: The ethoxy group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

-

Metabolic Stability: The chloro substituent can block positions susceptible to metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Fine-tuning of Binding Interactions: The electronic properties of the chloro (electron-withdrawing) and ethoxy (electron-donating) groups can be exploited to optimize interactions with biological targets.

Given these characteristics, this compound is a promising starting material for the synthesis of novel compounds with potential therapeutic activities. Further research is required to explore its specific biological effects and potential applications.

References

"2-Chloro-4-ethoxybenzaldehyde" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-ethoxybenzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. This document details its chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential relevance in drug discovery based on the activities of structurally related compounds.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a benzene ring substituted with a chlorine atom at the second position, an ethoxy group at the fourth position, and a formyl (aldehyde) group at the first position.

IUPAC Name: this compound

Chemical Structure:

Physicochemical Properties

Quantitative data for this compound and its precursor, 2-Chloro-4-hydroxybenzaldehyde, are summarized in the table below for easy comparison. Data for the target compound is limited in the public domain, and some values are based on data for structurally similar compounds.

| Property | This compound | 2-Chloro-4-hydroxybenzaldehyde |

| CAS Number | 245368-31-4 | 56962-11-9[1][2][3] |

| Molecular Formula | C₉H₉ClO₂ | C₇H₅ClO₂[1][2] |

| Molecular Weight | 184.62 g/mol [4] | 156.57 g/mol [1][3] |

| Appearance | - | Solid[1][3] |

| Melting Point | Not available | 145-147 °C[1][3] |

| Boiling Point | Not available | 272.5 °C at 760 mmHg[2] |

| Density | Not available | 1.4 g/cm³[2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-Chloro-4-hydroxybenzaldehyde with an ethylating agent in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-Chloro-4-hydroxybenzaldehyde

-

Iodoethane (or Bromoethane)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

To a solution of 2-Chloro-4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

-

Add iodoethane (1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into cold deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield pure this compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show signals for the aldehydic proton (singlet, ~10 ppm), aromatic protons (multiplets, ~7-8 ppm), the methylene protons of the ethoxy group (quartet, ~4 ppm), and the methyl protons of the ethoxy group (triplet, ~1.4 ppm).

-

¹³C NMR: The spectrum should display signals for the carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), the methylene carbon of the ethoxy group (~64 ppm), and the methyl carbon of the ethoxy group (~15 ppm).

-

IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-O-C stretch of the ether (around 1250 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (184.62 g/mol ), along with characteristic fragmentation patterns.

Relevance in Drug Discovery

Substituted benzaldehydes are a class of compounds with diverse biological activities, making them valuable scaffolds in drug discovery.[5] The presence of a chlorine atom can often enhance the pharmacological properties of a molecule.[6]

While specific biological activities for this compound have not been extensively reported, related chlorinated and benzaldehyde-containing molecules have shown a range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] Therefore, this compound represents a promising starting point for the synthesis of novel therapeutic agents.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Generalized Signaling Pathway for Substituted Benzaldehydes

The diagram below represents a generalized signaling pathway that could be modulated by substituted benzaldehydes, based on their known biological activities. This is a hypothetical representation and not specific to this compound.

Caption: Generalized signaling pathway potentially modulated by substituted benzaldehydes.

References

- 1. 2-クロロ-4-ヒドロキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 2-氯-4-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 245368-31-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chloro-4-ethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for 2-Chloro-4-ethoxybenzaldehyde, based on the analysis of closely related analogs such as 2-ethoxybenzaldehyde and 4-ethoxybenzaldehyde. These analogs provide a reliable framework for interpreting the spectra of the target compound.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~10.3 | Singlet | 1H | Aldehyde proton (-CHO) | Expected to be downfield due to the electron-withdrawing nature of the carbonyl group and the aromatic ring. |

| ~7.8 | Doublet | 1H | Aromatic proton (H-6) | Coupled to H-5. Shift is influenced by the ortho-aldehyde and meta-chloro groups. |

| ~6.9 | Doublet | 1H | Aromatic proton (H-3) | Influenced by the ortho-chloro and para-ethoxy groups. |

| ~6.8 | Doublet of Doublets | 1H | Aromatic proton (H-5) | Coupled to H-6 and H-3. |

| ~4.1 | Quartet | 2H | Methylene protons (-OCH₂CH₃) | Coupled to the methyl protons. |

| ~1.4 | Triplet | 3H | Methyl protons (-OCH₂CH₃) | Coupled to the methylene protons. |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~189 | Aldehyde Carbonyl (C=O) | Characteristic downfield shift for aldehyde carbons. |

| ~163 | Aromatic Carbon (C-4) | Attached to the ethoxy group. |

| ~135 | Aromatic Carbon (C-6) | |

| ~132 | Aromatic Carbon (C-2) | Attached to the chlorine atom. |

| ~128 | Aromatic Carbon (C-1) | Substituted with the aldehyde group. |

| ~115 | Aromatic Carbon (C-5) | |

| ~113 | Aromatic Carbon (C-3) | |

| ~64 | Methylene Carbon (-OCH₂) | |

| ~14 | Methyl Carbon (-CH₃) |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2980 | C-H stretch (aliphatic) |

| ~2870, ~2770 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aromatic aldehyde) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~1040 | C-O stretch (alkyl ether) |

| ~830 | C-H bend (para-substituted aromatic pattern) |

| ~780 | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 184/186 | High | [M]⁺ (Molecular Ion) with isotopic pattern for one chlorine atom. |

| 155/157 | Moderate | [M - CHO]⁺ |

| 127/129 | Moderate | [M - CHO - CO]⁺ or [M - C₂H₅O]⁺ |

| 99 | Moderate | [M - CHO - CO - Cl]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data for aromatic aldehydes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the compound (typically 5-10 mg) is prepared in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: The spectral width is typically set from 0 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR: The spectral width is generally set from 0 to 200 ppm. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

For a solid sample, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond). The spectrum is typically recorded in the mid-infrared range, from 4000 to 600 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile organic compounds. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.

Caption: General workflow for synthesis and spectroscopic analysis.

"2-Chloro-4-ethoxybenzaldehyde" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Chloro-4-ethoxybenzaldehyde (CAS No. 245368-31-4). It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document includes a summary of its known properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications in medicinal chemistry. The synthesis of this compound can be achieved via the Williamson ether synthesis, a robust and widely applicable method for forming ethers. Its structure and purity can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The versatile benzaldehyde scaffold, substituted with both a chloro and an ethoxy group, allows for extensive chemical modifications, leading to a diverse library of molecules with potential biological activities.

Physical and Chemical Properties

While specific experimental data for this compound is not widely published, the following table summarizes its known and predicted properties. For context, properties of the related isomers, 2-ethoxybenzaldehyde and 4-ethoxybenzaldehyde, are also provided.

| Property | This compound | 2-Ethoxybenzaldehyde | 4-Ethoxybenzaldehyde |

| CAS Number | 245368-31-4[1][2][3][4] | 613-69-4 | 10031-82-0[5][6] |

| Molecular Formula | C₉H₉ClO₂[3][4] | C₉H₁₀O₂ | C₉H₁₀O₂[5] |

| Molecular Weight | 184.62 g/mol [2][3] | 150.17 g/mol | 150.17 g/mol [5] |

| Appearance | Likely a solid or liquid | - | Clear yellow to light brown liquid[] |

| Melting Point | Not available | - | 13-14 °C[5][6][8] |

| Boiling Point | Not available | 136-138 °C / 24 mmHg[9] | 255 °C[5][6][8] |

| Density | Not available | 1.074 g/mL at 25 °C[9] | 1.08 g/mL at 25 °C[5][8] |

| Solubility | Soluble in organic solvents; limited solubility in water[10] | - | Poorly soluble in water, glycols, glycerol; soluble in organic solvents and oils[] |

| Purity | ≥ 96%[2] | ≥ 97% | 99%[8] |

| Storage | Store in a cool, dry, well-ventilated area | - | Store in a cool, dry, well-ventilated area away from incompatible substances[] |

Spectroscopic Data

| Spectroscopy | Expected Characteristics for this compound |

| ¹H NMR | Aldehyde proton (CHO): ~9.8-10.5 ppm (singlet). Aromatic protons: Three protons in the 6.8-7.9 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Ethoxy group (-OCH₂CH₃): A quartet around 4.1 ppm (-OCH₂) and a triplet around 1.4 ppm (-CH₃). |

| ¹³C NMR | Aldehyde carbon (C=O): ~190 ppm. Aromatic carbons: Six signals in the 110-165 ppm range. The carbon bearing the ethoxy group will be the most downfield, and the carbon bearing the chlorine will also be significantly shifted. Ethoxy group carbons: ~64 ppm (-OCH₂) and ~15 ppm (-CH₃). |

| IR Spectroscopy | C=O stretch (aromatic aldehyde): Strong absorption around 1680-1700 cm⁻¹. C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. C-O stretch (aryl ether): Strong absorption around 1250 cm⁻¹. C-Cl stretch: 600-800 cm⁻¹. Aromatic C=C stretch: 1450-1600 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 184, with a characteristic M+2 peak at m/z = 186 (approximately one-third the intensity of the M⁺ peak) due to the ³⁷Cl isotope. Key Fragments: Loss of the aldehyde group (-CHO, 29 Da), loss of the ethyl group (-C₂H₅, 29 Da), and loss of the ethoxy group (-OC₂H₅, 45 Da). |

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2-chloro-4-hydroxybenzaldehyde and an ethylating agent.

Materials:

-

2-Chloro-4-hydroxybenzaldehyde

-

Ethyl iodide or ethyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-hydroxybenzaldehyde (1.0 equivalent).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 equivalents) to the flask, followed by anhydrous DMF.

-

Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes. Add the ethylating agent (1.1-1.2 equivalents) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 times).

-

Washing: Combine the organic layers and wash with brine (2 times).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient), to yield pure this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is generally set from 0 to 200 ppm, and proton decoupling is employed. Chemical shifts are referenced to the residual solvent peak.

3.2.2. Infrared (IR) Spectroscopy For a liquid sample, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal. For a solid sample, a KBr pellet can be prepared. The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹. A background spectrum is recorded prior to the sample analysis and automatically subtracted.

3.2.3. Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry is a common technique for volatile organic compounds. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the preparation of more complex molecules in the field of drug discovery. The presence of three distinct functional handles—the aldehyde, the chloro substituent, and the ethoxy group—on the aromatic ring allows for a variety of chemical transformations.

Substituted benzaldehydes are key intermediates in the synthesis of heterocyclic compounds, which form the core structure of many pharmaceutical agents. The aldehyde group can readily participate in condensation reactions to form imines, which can then undergo cyclization to produce a wide range of nitrogen-containing heterocycles. The chloro and ethoxy groups can modulate the electronic properties and lipophilicity of the final compounds, which can be crucial for their biological activity and pharmacokinetic properties.

Visualizations

The following diagrams illustrate the general experimental workflow for the synthesis and characterization of this compound and its role as a synthetic intermediate.

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Role of this compound as a versatile synthetic intermediate.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 245368-31-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 245368-31-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound|CAS 245368-31-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 10031-82-0 CAS MSDS (4-Ethoxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4-Ethoxybenzaldehyde 99 10031-82-0 [sigmaaldrich.com]

- 9. 2-エトキシベンズアルデヒド ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Buy 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid (EVT-2719767) | 78196-92-6 [evitachem.com]

An In-depth Technical Guide to 2-Chloro-4-ethoxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-ethoxybenzaldehyde, a key chemical intermediate in the synthesis of complex organic molecules. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its application as a precursor in the development of novel therapeutic agents.

Core Molecular Data

This compound is a substituted aromatic aldehyde with the molecular formula C₉H₉ClO₂.[1] Its chemical structure, featuring a chlorine atom and an ethoxy group on the benzaldehyde scaffold, makes it a versatile building block in organic synthesis. The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| CAS Number | 245368-31-4 | [1] |

| Purity | ≥ 96% | [1] |

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely applicable method for forming ethers.[2] This process involves the ethylation of the hydroxyl group of 2-chloro-4-hydroxybenzaldehyde.

Experimental Protocol

Materials:

-

2-Chloro-4-hydroxybenzaldehyde

-

Ethyl iodide (or other suitable ethylating agent)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for eluent)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).[2]

-

Solvent Addition: Add anhydrous DMF to the flask (approximately 10 mL per gram of the starting aldehyde).[2]

-

Ethylating Agent Addition: Stir the mixture at room temperature for 15 minutes. Subsequently, add ethyl iodide (1.2 equivalents) dropwise to the suspension.[2]

-

Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water.[2]

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).[2]

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).[2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[2]

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.[2]

Characterization

Application in Drug Discovery: A Precursor for Kinase Inhibitors

Benzaldehyde derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors.[2][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.

While a specific drug synthesized directly from this compound is not detailed in the provided search results, the general synthetic utility of substituted benzaldehydes in creating libraries of potential kinase inhibitors is well-established.[4] The aldehyde functional group serves as a key handle for chemical modifications, such as reductive amination, to build the core structures of these inhibitors.[4]

Below is a generalized workflow illustrating how this compound could be utilized in the synthesis of a library of potential kinase inhibitors.

Caption: A generalized workflow for the synthesis and screening of potential kinase inhibitors starting from this compound.

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by inhibitors derived from this compound.

Caption: A simplified signaling pathway illustrating the point of intervention for a kinase inhibitor.

References

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Historical Synthesis of 2-Chloro-4-ethoxybenzaldehyde

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and plausible historical synthesis of 2-Chloro-4-ethoxybenzaldehyde, a significant aromatic aldehyde in the fields of pharmaceutical and fine chemical synthesis. While a definitive record of its initial isolation and characterization remains elusive in readily available historical archives, its structural components and the timeline of synthetic organic chemistry allow for a well-reasoned deduction of its likely origins. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the foundational synthetic methodologies that would have led to its creation.

Introduction

This compound is a disubstituted aromatic aldehyde featuring a chlorine atom and an ethoxy group on the benzene ring. These substituents influence the reactivity of the aldehyde and the aromatic ring, making it a versatile intermediate for the synthesis of more complex molecules. Its historical synthesis is likely rooted in two of the most powerful and well-established reactions of the 19th and early 20th centuries: the Williamson ether synthesis and electrophilic aromatic substitution reactions such as the Gattermann or Vilsmeier-Haack reactions.

Plausible Historical Synthesis Routes

The synthesis of this compound can be logically approached from two primary retrosynthetic pathways, each relying on robust and historically significant chemical transformations.

1. Williamson Ether Synthesis of 2-Chloro-4-hydroxybenzaldehyde: The Williamson ether synthesis, developed by Alexander Williamson in 1850, provides a direct and efficient method for the formation of ethers.[1][2] Given the likely availability of 2-chloro-4-hydroxybenzaldehyde as a starting material, its ethylation would represent a straightforward and plausible route to the target molecule.

2. Formylation of 3-Chloro-1-ethoxybenzene: Alternatively, the introduction of the aldehyde group onto a pre-existing 3-chloro-1-ethoxybenzene scaffold is a highly probable historical pathway. Two classical named reactions are well-suited for this transformation:

-

Gattermann Reaction: Discovered by Ludwig Gattermann, this reaction introduces a formyl group onto an aromatic ring using hydrogen cyanide and a Lewis acid catalyst.[3]

-

Vilsmeier-Haack Reaction: This reaction, developed by Anton Vilsmeier and Albrecht Haack, utilizes a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to formylate electron-rich aromatic compounds.[4][5][6]

Comparative Synthesis Data

The following table summarizes the key quantitative parameters for the plausible historical synthesis routes of this compound, based on analogous reactions found in the literature.

| Parameter | Williamson Ether Synthesis | Vilsmeier-Haack Reaction |

| Starting Material | 2-Chloro-4-hydroxybenzaldehyde | 3-Chloro-1-ethoxybenzene |

| Key Reagents | Ethyl halide (e.g., ethyl iodide), Base (e.g., K₂CO₃) | DMF, POCl₃ |

| Solvent | DMF, Acetonitrile | DMF, DCM |

| Reaction Temperature | Room temperature to 80°C | 0°C to room temperature |

| Reaction Time | 8 - 18 hours | 6.5 hours |

| Reported Yield (Analogous Reactions) | 70 - 92%[7][8] | ~77%[4] |

Experimental Protocols

The following are detailed experimental protocols for the two primary plausible historical syntheses of this compound. These protocols are based on modern adaptations of these classical reactions.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from the synthesis of analogous ethoxy-substituted benzaldehydes.[7]

Materials:

-

2-Chloro-4-hydroxybenzaldehyde (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Ethyl Iodide (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer, add 2-Chloro-4-hydroxybenzaldehyde and anhydrous potassium carbonate.

-

Add anhydrous DMF to the flask (approximately 10 mL per gram of the hydroxybenzaldehyde).

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl iodide dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash twice with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general procedure for the Vilsmeier-Haack formylation of an electron-rich arene.[4]

Materials:

-

3-Chloro-1-ethoxybenzene (1.0 eq)

-

(Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent) (1.5 eq) or prepared in situ from DMF and POCl₃

-

Dimethylformamide (DMF)

-

Sodium Acetate (NaOAc)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-Chloro-1-ethoxybenzene in DMF, cool the mixture to 0°C.

-

Add the Vilsmeier reagent portion-wise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 6.5 hours.

-

Cool the reaction mixture back to 0°C and add a solution of sodium acetate in water.

-

Stir for an additional 10 minutes at 0°C.

-

Dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical workflow of the plausible historical synthesis routes for this compound.

Caption: Williamson Ether Synthesis of this compound.

Caption: Vilsmeier-Haack Formylation of 3-Chloro-1-ethoxybenzene.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson_ether_synthesis [chemeurope.com]

- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. 2-Chloro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Reactivity and Electronic Effects of 2-Chloro-4-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-4-ethoxybenzaldehyde, a substituted aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. The document elucidates the compound's reactivity profile, governed by the interplay of the electronic effects of its chloro and ethoxy substituents. Detailed methodologies for its synthesis and characteristic reactions, including oxidation, reduction, and condensation, are presented. Quantitative data from spectroscopic analyses are summarized, and the underlying electronic principles influencing its chemical behavior are discussed. This guide is intended to serve as a valuable resource for researchers leveraging this versatile building block in the design and synthesis of novel molecules.

Introduction

This compound is a bifunctional aromatic compound featuring an aldehyde moiety, a chloro substituent in the ortho position, and an ethoxy group in the para position. This unique substitution pattern imparts a nuanced reactivity profile, making it a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and fine chemicals.[1] The aldehyde group serves as a versatile handle for various transformations such as nucleophilic additions and condensations, while the chloro and ethoxy groups modulate the electronic properties of the aromatic ring and the reactivity of the aldehyde.[2] Understanding the electronic interplay of these substituents is crucial for predicting and controlling the outcomes of its reactions.

Electronic Effects of Substituents

The reactivity of the aldehyde group in this compound is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by the combined inductive and resonance effects of the chloro and ethoxy substituents.

-

2-Chloro Substituent: The chlorine atom exerts a dual electronic influence. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity.[3] Concurrently, it exhibits a weaker electron-donating resonance effect (+M) by donating a lone pair of electrons to the aromatic ring.[4] While halogens are generally deactivating towards electrophilic aromatic substitution, their resonance effect directs incoming electrophiles to the ortho and para positions.[4][5] In the context of the aldehyde's reactivity, the inductive withdrawal is the more dominant effect, making the aldehyde more reactive towards nucleophiles compared to unsubstituted benzaldehyde.

-

4-Ethoxy Substituent: The ethoxy group is a strong electron-donating group. It exerts a weak electron-withdrawing inductive effect (-I) but a very strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom.[5] This resonance effect significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions. This donation of electron density to the carbonyl group through the ring system reduces the electrophilicity of the carbonyl carbon, thus deactivating it towards nucleophilic attack compared to unsubstituted benzaldehyde.[2]

Overall Effect: In this compound, these two effects are in opposition. The ortho-chloro group enhances the electrophilicity of the aldehyde, while the para-ethoxy group diminishes it. The net reactivity of the aldehyde will be a balance of these competing electronic influences. For many nucleophilic addition reactions, the deactivating effect of the para-ethoxy group is expected to be more pronounced, leading to a moderately reactive aldehyde.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis, starting from 2-chloro-4-hydroxybenzaldehyde.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from the synthesis of similar alkoxybenzaldehyde derivatives.[6][7]

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-hydroxybenzaldehyde (1.0 eq).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask, followed by anhydrous dimethylformamide (DMF) (approximately 10 mL per gram of the starting phenol).

-

Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide. Then, add ethyl iodide (1.2 eq) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Reactivity and Key Reactions

The aldehyde functional group in this compound is the primary site of reactivity, undergoing a variety of transformations common to aromatic aldehydes.

Oxidation

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-chloro-4-ethoxybenzoic acid.

Caption: Oxidation of this compound.

Experimental Protocol (General):

A common method for this oxidation involves the use of potassium permanganate in an acidic or basic medium.[8][9]

-

Dissolve this compound in a suitable solvent (e.g., acetone/water).

-

Slowly add a solution of potassium permanganate while stirring. The reaction is typically exothermic and may require cooling.

-

After the characteristic purple color of the permanganate has disappeared, the reaction mixture is worked up.

-

If the reaction is performed under basic conditions, the resulting carboxylate salt is acidified to precipitate the carboxylic acid.

-

The product is then filtered, washed, and can be purified by recrystallization.

Reduction

The aldehyde can be reduced to the corresponding primary alcohol, (2-chloro-4-ethoxyphenyl)methanol.

Caption: Reduction of this compound.

Experimental Protocol (General):

Sodium borohydride is a mild and selective reagent for the reduction of aldehydes.

-

Dissolve this compound in a protic solvent like ethanol or methanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.

-

Quench the reaction by the slow addition of water or dilute acid.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent to yield the alcohol.

-

Purification can be achieved by column chromatography or recrystallization.

Condensation Reactions

This compound can participate in various condensation reactions, such as the aldol condensation, to form carbon-carbon bonds.[10][11]

Caption: Aldol condensation with this compound.

Experimental Protocol (General - Claisen-Schmidt Condensation):

This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base.

-

In a flask, dissolve this compound and a suitable ketone (e.g., acetone or acetophenone) in ethanol.

-

Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, with stirring.

-

Continue stirring at room temperature. The product often precipitates out of the solution.

-

After completion, the solid product is collected by vacuum filtration, washed with cold ethanol or water, and dried.

-

The product can be purified by recrystallization.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.4 | s | - |

| Aromatic (H-6) | 7.7 - 7.9 | d | 8.0 - 9.0 |

| Aromatic (H-5) | 6.9 - 7.1 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| Aromatic (H-3) | 6.8 - 7.0 | d | 2.0 - 3.0 |

| Methylene (-OCH₂CH₃) | 4.0 - 4.2 | q | ~7.0 |

| Methyl (-OCH₂CH₃) | 1.3 - 1.5 | t | ~7.0 |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (-CHO) | 189 - 193 |

| Aromatic (C-4, C-O) | 160 - 164 |

| Aromatic (C-2, C-Cl) | 135 - 139 |

| Aromatic (C-6) | 130 - 134 |

| Aromatic (C-1) | 125 - 129 |

| Aromatic (C-5) | 115 - 119 |

| Aromatic (C-3) | 112 - 116 |

| Methylene (-OCH₂) | 63 - 65 |

| Methyl (-CH₃) | 14 - 16 |

IR Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aldehyde) | 2820 - 2880, 2720 - 2780 |

| C=O stretch (aromatic aldehyde) | 1680 - 1700 |

| C=C stretch (aromatic) | 1580 - 1600, 1470 - 1500 |

| C-O stretch (aryl ether) | 1240 - 1260 |

| C-O stretch (alkyl ether) | 1030 - 1050 |

| C-Cl stretch | 700 - 800 |

Mass Spectrometry

| m/z | Predicted Fragment |

| 184/186 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotope pattern) |

| 155/157 | [M - CHO]⁺ |

| 127/129 | [M - CHO - CO]⁺ |

Conclusion

This compound is a valuable synthetic intermediate with a reactivity profile shaped by the competing electronic effects of its ortho-chloro and para-ethoxy substituents. This guide provides a foundational understanding of its electronic properties, a reliable synthetic protocol, and an overview of its key chemical transformations. The compiled data and experimental methodologies are intended to facilitate its application in the synthesis of novel compounds for research, drug discovery, and materials science.

References

- 1. reddit.com [reddit.com]

- 2. benchchem.com [benchchem.com]

- 3. tsijournals.com [tsijournals.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. 2-Chloro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

- 10. 245368-31-4|this compound|BLD Pharm [bldpharm.com]

- 11. magritek.com [magritek.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]

In-Depth Technical Guide: Health and Safety Information for 2-Chloro-4-ethoxybenzaldehyde

Disclaimer: This document provides a summary of available health and safety information for 2-Chloro-4-ethoxybenzaldehyde (CAS No. 245368-31-4). A comprehensive Safety Data Sheet (SDS) with complete toxicological data for this specific compound was not publicly available at the time of this writing. The information herein is compiled from supplier data and information on structurally similar compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a formal risk assessment or a specific SDS for this chemical. All laboratory work should be conducted by trained professionals in a well-equipped and properly ventilated area.

GHS Classification and Hazards

While a complete GHS classification is not available, information from chemical suppliers suggests that this compound should be handled with care. Based on data for analogous compounds, the primary hazards are likely to be:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

The compound is typically associated with the "Warning" signal word.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 245368-31-4 | Multiple Suppliers |

| Molecular Formula | C₉H₉ClO₂ | Multiple Suppliers |

| Molecular Weight | 184.62 g/mol | Multiple Suppliers |

| Appearance | Likely a solid or crystalline substance | General information for similar compounds[1] |

| Solubility | Expected to be soluble in organic solvents; limited solubility in water | General information for similar compounds[1] |

Toxicological Information

No specific toxicological data, such as LD50 or LC50 values, for this compound were found in the public domain. The precautionary statements associated with this chemical suggest that it should be considered a potential irritant.

Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a dry, well-ventilated place.

-

Keep in a dark place.

-

Recommended storage temperatures vary by supplier, with suggestions including room temperature, -4°C for short-term storage (1-2 weeks), and -20°C for long-term storage (1-2 years).

First Aid Measures

The following first aid measures are based on the precautionary statements provided by chemical suppliers and are general recommendations. In case of any exposure, seek medical attention.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures

Specific fire-fighting data for this compound is not available. For compounds of this nature, the following general advice applies:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce irritating or toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Use chemical safety goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosol generation is likely, use a NIOSH-approved respirator with an appropriate cartridge.

Experimental Workflows and Logical Relationships

The following diagrams illustrate general workflows for handling chemical spills and responding to personal exposure, which are applicable to this compound in a research setting.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 2-Chloro-4-ethoxybenzaldehyde

Introduction

2-Chloro-4-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its functional groups, including an aldehyde, a chloro substituent, and an ethoxy group, make it a versatile building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The aldehyde group can undergo various transformations, such as oxidation, reduction, and condensation reactions, while the chloro and ethoxy groups influence the molecule's reactivity and physical properties. This application note provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and organic synthesis.

The described synthesis is a two-step process commencing with the Williamson ether synthesis to produce 3-chlorophenetole from 3-chlorophenol, followed by the Vilsmeier-Haack formylation to yield the target compound, this compound.

Overall Reaction Scheme:

Step 1: Williamson Ether Synthesis

3-Chlorophenol → 3-Chlorophenetole

Step 2: Vilsmeier-Haack Formylation

3-Chlorophenetole → this compound

Experimental Protocols

Step 1: Synthesis of 3-Chlorophenetole (Williamson Ether Synthesis)

This procedure outlines the synthesis of 3-chlorophenetole from 3-chlorophenol and ethyl iodide.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |

| 3-Chlorophenol | 128.56 | 12.86 g | 0.10 |

| Anhydrous Potassium Carbonate | 138.21 | 20.73 g | 0.15 |

| Ethyl Iodide | 155.97 | 23.4 g (12.0 mL) | 0.15 |

| Anhydrous Acetone | 58.08 | 150 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| 10% Sodium Hydroxide Solution | - | As needed | - |

| Saturated Brine Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol (12.86 g, 0.10 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and anhydrous acetone (150 mL).

-

Addition of Ethylating Agent: Stir the suspension at room temperature and add ethyl iodide (23.4 g, 0.15 mol) dropwise over a period of 15 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (100 mL) and wash with 10% sodium hydroxide solution (2 x 50 mL) to remove any unreacted 3-chlorophenol.

-

Washing: Wash the organic layer with water (2 x 50 mL) and then with a saturated brine solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 3-chlorophenetole.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 3-chlorophenetole.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

This procedure details the formylation of 3-chlorophenetole to produce this compound. The Vilsmeier-Haack reaction allows for the formylation of electron-rich arenes[1]. The formylating agent, the Vilsmeier reagent, is formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2].

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |

| 3-Chlorophenetole | 156.61 | 15.67 g | 0.10 |

| N,N-Dimethylformamide (DMF) | 73.09 | 21.9 g (23.2 mL) | 0.30 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 23.0 g (14.0 mL) | 0.15 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Ice | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Brine Solution | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Formation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (21.9 g, 0.30 mol) and cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (23.0 g, 0.15 mol) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

-

Addition of Substrate: To the prepared Vilsmeier reagent, add a solution of 3-chlorophenetole (15.67 g, 0.10 mol) in dichloromethane (50 mL) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 40-50 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (300 g) with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with a saturated brine solution (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.

Data Presentation

Summary of Reaction Parameters and Expected Yields:

| Step | Reaction Type | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Williamson Ether Synthesis | 3-Chlorophenol | K₂CO₃, C₂H₅I | Acetone | Reflux | 12-16 | 85-95 |

| 2 | Vilsmeier-Haack Formylation | 3-Chlorophenetole | POCl₃, DMF | Dichloromethane | 40-50 | 2-3 | 70-80 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of the Vilsmeier-Haack formylation step.

References

Application Notes and Protocols: Williamson Ether Synthesis for the Preparation of 2-Chloro-4-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Chloro-4-ethoxybenzaldehyde via the Williamson ether synthesis. This method is a robust and widely applicable SN2 reaction for forming ethers. The protocol herein is adapted from established procedures for analogous substituted benzaldehydes and is intended as a practical guide for researchers in organic synthesis and medicinal chemistry. Included are reaction parameters, purification methods, and expected characterization data, alongside visualizations of the chemical transformation and experimental workflow.

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents. The Williamson ether synthesis provides a reliable and straightforward method for its preparation from the commercially available 2-Chloro-4-hydroxybenzaldehyde. The reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with an ethylating agent.

General Reaction Scheme

The synthesis proceeds by the reaction of 2-Chloro-4-hydroxybenzaldehyde with an ethyl halide in the presence of a base.

Reaction:

2-Chloro-4-hydroxybenzaldehyde + Ethyl Halide (e.g., Ethyl Iodide) --(Base, Solvent)--> this compound

Data Presentation

The following tables summarize the key reactants and typical reaction conditions for the Williamson ether synthesis of this compound.

Table 1: Reactants and Stoichiometry

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Suggested Stoichiometry (Equivalents) |

| 2-Chloro-4-hydroxybenzaldehyde | C₇H₅ClO₂ | 156.57 | 1.0 |

| Ethyl Iodide | C₂H₅I | 155.97 | 1.2 - 1.5 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.5 - 2.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

Table 2: Reaction Parameters

| Parameter | Recommended Condition |

| Temperature | 60-80 °C |

| Reaction Time | 4-18 hours |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

| Monitoring | Thin Layer Chromatography (TLC) |

Experimental Protocols

This protocol is adapted from the synthesis of structurally similar compounds.[1] Researchers should optimize conditions as necessary for their specific setup.

Materials:

-

2-Chloro-4-hydroxybenzaldehyde

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (or Ethyl acetate)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-Chloro-4-hydroxybenzaldehyde (1.0 eq).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5-2.0 eq) to the flask. Add anhydrous DMF (approximately 10-15 mL per gram of the starting phenol).

-

Addition of Ethylating Agent: Stir the mixture at room temperature for 15-20 minutes under an inert atmosphere. Add ethyl iodide (1.2-1.5 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-18 hours.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approximately 10 times the volume of DMF).

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound. A typical yield for a similar methylation reaction is around 70%.[1]

Expected Characterization Data:

Table 3: Expected Analytical Data for this compound

| Analysis | Expected Results |

| ¹H NMR (CDCl₃) | δ 10.3 (s, 1H, -CHO), 7.8 (d, 1H, Ar-H), 6.9-7.0 (m, 2H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃) | δ 190-192 (-CHO), 162-164 (C-OEt), 135-137 (C-Cl), 130-132 (Ar-CH), 125-127 (Ar-C), 115-117 (Ar-CH), 113-115 (Ar-CH), 64-66 (-OCH₂CH₃), 14-16 (-OCH₂CH₃). |

| Mass Spec. (EI) | Molecular ion peak at m/z = 184.03 (for C₉H₉ClO₂). |

| Appearance | Off-white to pale yellow solid. |

Mandatory Visualizations

Williamson Ether Synthesis of this compound

Caption: Reaction pathway for the Williamson ether synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: Claisen-Schmidt Condensation with 2-Chloro-4-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chalcones in Medicinal Chemistry

Chalcones, characterized as 1,3-diphenyl-2-propen-1-one, represent a vital class of organic compounds belonging to the flavonoid family.[1] These molecules are not only key precursors in the biosynthesis of various flavonoids and isoflavonoids in plants but have also garnered immense interest in medicinal chemistry due to their diverse and potent pharmacological activities.[2][3] The core chalcone structure, featuring two aromatic rings connected by an α,β-unsaturated carbonyl system, serves as a privileged scaffold in drug discovery.[4] This reactive keto-ethylenic group is largely responsible for the broad spectrum of biological activities observed, which include anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[1][5]

The Claisen-Schmidt condensation is the most common, efficient, and versatile method for synthesizing chalcones.[6] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative.[7] The ability to readily introduce a wide variety of substituents onto both aromatic rings allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of therapeutic properties.

The specific use of substituted benzaldehydes, such as 2-Chloro-4-ethoxybenzaldehyde , is of particular interest. Halogen substituents, like chlorine, have been shown to enhance the biological efficacy of chalcones, often leading to improved antimicrobial and cytotoxic activities.[8][9][10] Similarly, alkoxy groups like the ethoxy moiety can modulate the compound's lipophilicity and electronic properties, influencing its pharmacokinetic profile and target interactions. This combination of substituents makes chalcones derived from this compound promising candidates for further investigation in drug development programs.

Reaction Principle and Mechanism

The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation mechanism, followed by a rapid dehydration step. The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (an acetophenone derivative) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (this compound), which lacks α-hydrogens. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form the thermodynamically stable, conjugated chalcone product.

Quantitative Data Summary

The yield and biological activity of chalcones are highly dependent on the specific substituents on the aromatic rings. The following tables summarize quantitative data for chalcones structurally related to those derived from this compound, providing a baseline for expected outcomes.

Table 1: Synthesis and Yield of Related Chloro-Substituted Chalcones